molecular formula C10H7N3O3 B1353759 6-(4-Nitrophenyl)pyridazin-3-ol CAS No. 105537-49-3

6-(4-Nitrophenyl)pyridazin-3-ol

Cat. No. B1353759
M. Wt: 217.18 g/mol
InChI Key: IKBFYMXTFYZVAS-UHFFFAOYSA-N
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Description

“6-(4-Nitrophenyl)pyridazin-3-ol” is a chemical compound with the molecular formula C10H7N3O3 . It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyridazine derivatives like “6-(4-Nitrophenyl)pyridazin-3-ol” has been explored in various studies . Pyridazine-based systems have been utilized in medicinal chemistry against a range of biological targets and physiological effects .


Molecular Structure Analysis

The molecular structure of “6-(4-Nitrophenyl)pyridazin-3-ol” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms at the 1 and 2 positions .


Chemical Reactions Analysis

Pyridazine derivatives have been shown to participate in a wide range of chemical reactions . For instance, the catalytic reduction of 4-nitrophenol has been used as a benchmark reaction to assess the activity of nanostructured materials .

Scientific Research Applications

Chemical Reactivity and Synthesis

The reactivity of pyridazinone derivatives, including those related to 6-(4-Nitrophenyl)pyridazin-3-ol, has been a subject of study in synthetic chemistry. For instance, studies have shown that derivatives of pyridazinones, including those with nitrophenyl groups, can react with hydrazines under acidic conditions to yield various products such as hydrazones, pyrazolines, or pyridazinones, depending on the reaction conditions. This variability in product formation highlights the compound's utility in synthetic organic chemistry for generating diverse molecular structures (Figueroa et al., 2006). Similarly, the synthesis of pyridazine derivatives from 4-nitrophenyl-1-piperidinostyrene demonstrates the potential for creating complex molecules, including oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives, which could have various applications in material science and pharmaceutical research (Abdallah et al., 2007).

Molecular Structure Analysis

The study of molecular and crystal structures of compounds related to 6-(4-Nitrophenyl)pyridazin-3-ol provides insights into their physical and chemical properties. For example, the analysis of vibrational spectra, crystal structure, and quantum chemical calculations of nitrophenylpyridine derivatives reveals details about their molecular conformation and interactions, such as hydrogen bonding patterns, which are crucial for understanding their reactivity and potential applications in designing new materials or drugs (Kucharska et al., 2013).

Material Science and Engineering

In the field of materials science, pyridazine and pyridazinone derivatives, including those with 4-nitrophenyl groups, have been explored for their potential in creating new materials with desirable properties. For instance, the synthesis of novel thieno[2,3-c]pyridazines and their evaluation for antibacterial activity highlight the potential of these compounds in developing new antimicrobial materials or coatings, which could have significant implications in medical devices and healthcare settings (Al-Kamali et al., 2014).

Photophysical Properties and Photochemistry

The photophysical properties of nitrophenylpyridine derivatives have been investigated for their potential applications in photochemistry and photophysics. Studies on the intramolecular electron transfer in some nitrophenyldihydropyridines suggest their utility in designing new photoinduced electron-transfer systems, which could be valuable in developing novel photovoltaic materials or photochemical reaction catalysts (Fasani et al., 2006).

properties

IUPAC Name

3-(4-nitrophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-10-6-5-9(11-12-10)7-1-3-8(4-2-7)13(15)16/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBFYMXTFYZVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Nitrophenyl)pyridazin-3-ol

Synthesis routes and methods

Procedure details

15 g of 4-nitroacetophenone are converted into the pyridazinone in accordance with with GWP 1.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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